5-methoxynaphthalene-1-carboxylic Acid

Description

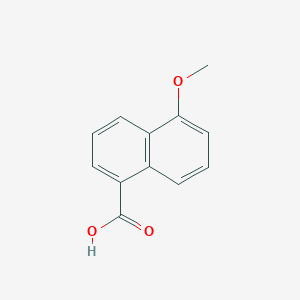

Structure

3D Structure

Properties

IUPAC Name |

5-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAHGFTUIRAVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448801 | |

| Record name | 5-methoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51934-37-3 | |

| Record name | 5-methoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxynaphthalene 1 Carboxylic Acid

Direct Synthetic Routes

Direct routes involve the introduction of the carboxylic acid group onto a pre-existing 5-methoxynaphthalene scaffold in a single transformative step. These methods are often efficient in terms of step economy.

Direct carboxylation introduces a -COOH group onto the aromatic ring. Two primary methods are conceptually applicable: the carboxylation of an organometallic intermediate and the direct carboxylation of a naphthol derivative.

One prominent strategy involves the formation of a Grignard reagent from a halogenated precursor. For instance, 5-bromo-1-methoxynaphthalene can be reacted with magnesium metal in an ethereal solvent to form the corresponding arylmagnesium bromide. This highly nucleophilic intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield 5-methoxynaphthalene-1-carboxylic acid. While effective, it has been noted that methoxy-substituted aryl bromides can sometimes lead to the formation of ketone byproducts in similar reactions. nih.gov

Another classical method is the Kolbe-Schmitt reaction, which is typically applied to phenols but is also used in the industrial synthesis of hydroxylated naphthoic acids. wikipedia.orglscollege.ac.in This reaction involves the treatment of a sodium or potassium naphthoxide with carbon dioxide under high pressure and temperature. In a hypothetical application to this synthesis, 5-methoxy-1-naphthol would first be deprotonated with a strong base like sodium hydroxide (B78521) to form the sodium naphthoxide. This salt is then heated under a high pressure of CO2, leading to the electrophilic addition of CO2 to the electron-rich naphthalene (B1677914) ring, preferentially at the ortho-position to the hydroxyl group, to form the carboxylate salt, which is subsequently protonated.

| Method | Starting Material | Key Reagents | Product |

| Grignard Carboxylation | 5-bromo-1-methoxynaphthalene | 1. Mg, ether; 2. CO2; 3. H3O+ | This compound |

| Kolbe-Schmitt Reaction | 5-methoxy-1-naphthol | 1. NaOH; 2. CO2, high pressure, heat; 3. H3O+ | This compound |

This approach involves the oxidation of a pre-installed functional group, most commonly a methyl group, directly to a carboxylic acid. The synthesis would begin with 5-methoxy-1-methylnaphthalene. The methyl group, being at a benzylic-like position on the naphthalene ring, is susceptible to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can effectively convert the methyl group into a carboxylic acid group, thereby forming the desired product. This pathway's success is contingent on the stability of the methoxy (B1213986) group and the naphthalene ring under the harsh oxidative conditions.

| Starting Material | Key Reagents | Product |

| 5-methoxy-1-methylnaphthalene | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | This compound |

Multi-step Synthesis Strategies

Multi-step syntheses offer greater flexibility, allowing for the construction of the target molecule from more readily available or complex starting materials through a sequence of reactions.

Building the molecule from a substituted naphthol, such as 2-naphthol (B1666908), involves a sequence of reactions to introduce the required substituents at the correct positions. A well-established procedure for a related compound involves the bromination and subsequent methylation of 2-naphthol to produce 6-bromo-2-methoxynaphthalene. orgsyn.org A similar strategy could be envisioned starting from a suitable dihydroxynaphthalene. For example, starting with 1,5-dihydroxynaphthalene, one hydroxyl group could be selectively methylated. The remaining naphthol functionality could then be used to direct the introduction of other groups or be converted into a leaving group (e.g., a triflate) to facilitate the introduction of the carboxyl group via methods like palladium-catalyzed carbonylation.

This is one of the most common and versatile approaches, where a functional group that is easier to introduce is converted into the target carboxylic acid.

Hydrolysis of an Ester: A widely used method is the hydrolysis of the corresponding ester, methyl 5-methoxynaphthalene-1-carboxylate. This reaction is typically carried out under basic conditions, for example, by heating the ester with sodium hydroxide in a solvent mixture like methanol (B129727) and water. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to give the final carboxylic acid. This method is often high-yielding, with reports of up to 85%.

Oxidation of an Aldehyde: The oxidation of 5-methoxynaphthalene-1-carboxaldehyde provides a direct route to the carboxylic acid. The aldehyde precursor can be prepared through various methods. The oxidation step itself can be achieved using a range of mild to strong oxidizing agents, including potassium permanganate, Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent, which selectively converts the aldehyde to a carboxylic acid without affecting other parts of the molecule.

Hydrolysis of a Nitrile: The cyano group (-CN) serves as a valuable precursor to carboxylic acids. The synthesis can proceed through 5-methoxynaphthalene-1-carbonitrile. This nitrile intermediate can be prepared from 5-methoxy-1-aminonaphthalene via the Sandmeyer reaction or from 5-bromo-1-methoxynaphthalene via nucleophilic substitution with a cyanide salt, often catalyzed by copper or palladium complexes. The nitrile is then subjected to vigorous hydrolysis under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, followed by acidification, to yield the carboxylic acid.

| Precursor | Transformation | Key Reagents |

| Methyl 5-methoxynaphthalene-1-carboxylate | Ester Hydrolysis | NaOH, MeOH/H₂O |

| 5-methoxynaphthalene-1-carboxaldehyde | Aldehyde Oxidation | KMnO₄ or Jones Reagent |

| 5-methoxynaphthalene-1-carbonitrile | Nitrile Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O |

Advanced Catalytic and Electrochemical Synthesis Techniques

Modern synthetic chemistry offers sophisticated methods that leverage catalysis or electrochemistry to achieve transformations with high efficiency and selectivity.

Palladium-Catalyzed Carbonylation: This powerful technique involves the reaction of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst. nih.gov To synthesize this compound, one would start with 5-iodo- or 5-bromo-1-methoxynaphthalene. The reaction is carried out under a carbon monoxide atmosphere, often with a palladium(0) or palladium(II) catalyst, a phosphine (B1218219) ligand, and a base. If performed in the presence of water, the reaction can directly yield the carboxylic acid. Alternatively, using an alcohol as the solvent produces an ester, which can then be hydrolyzed as described previously. rsc.org

Electrochemical Carboxylation: Electrochemical methods provide an alternative, environmentally friendly route for carboxylation. researchgate.net This technique involves the reduction of a suitable substrate at a cathode in an electrochemical cell. For instance, the direct electrochemical reduction of 5-methoxynaphthalene in the presence of a continuous stream of CO₂ can lead to the formation of a radical anion, which then reacts with CO₂ to form the carboxylate. Alternatively, and often more efficiently, an aryl halide like 5-bromo-1-methoxynaphthalene can be electrochemically reduced to generate a carbanion, which is subsequently trapped by CO₂. researchgate.net

| Method | Starting Material | Key Reagents/Conditions |

| Catalytic Carbonylation | 5-halo-1-methoxynaphthalene | CO, Palladium catalyst, Ligand, Base |

| Electrochemical Carboxylation | 5-methoxynaphthalene or 5-halo-1-methoxynaphthalene | Electric current, CO₂, Solvent/Electrolyte |

Phase-Transfer Catalysis in Alkylation and Functionalization Reactions

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. crdeepjournal.orgmdpi.com This methodology is particularly advantageous for the alkylation and functionalization of naphthalene derivatives, offering benefits such as mild reaction conditions, enhanced yields, and reduced cycle times. crdeepjournal.orgmdpi.com

In the context of synthesizing derivatives related to this compound, PTC is often employed for C, N, O, and S-alkylation reactions, which typically proceed via an SN2 mechanism. crdeepjournal.org The process involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt, which transports a nucleophile (e.g., an anion from an aqueous phase) into an organic phase to react with the substrate. crdeepjournal.orgcore.ac.uk For instance, the methoxy group in the target compound can be introduced via alkylation using methyl iodide under basic conditions, facilitated by a phase-transfer catalyst.

The efficacy of PTC in the synthesis of related compounds, such as the esterification of carboxylic acids, has been demonstrated. mdpi.com In these reactions, the carboxylate anion is transferred from an aqueous phase to an organic phase where it reacts with an alkylating agent. mdpi.com The choice of catalyst, solvent, and reaction conditions plays a critical role in optimizing the yield and selectivity of the desired product. mdpi.com

| Factor | Description | Impact on Reaction |

|---|---|---|

| Catalyst Type | Typically quaternary ammonium or phosphonium (B103445) salts. Chiral catalysts can be used for asymmetric synthesis. crdeepjournal.orgmdpi.com | Affects the efficiency of ion transport between phases and can influence stereoselectivity. core.ac.uk |

| Solvent System | Commonly a biphasic system, such as water-toluene or solid-liquid. crdeepjournal.orgmdpi.com | Influences the solubility of reactants and the catalyst, thereby affecting reaction rates. |

| Reactant Concentration | Concentration of the substrate, alkylating agent, and base. | Can impact reaction kinetics and the formation of byproducts. |

| Temperature | Reaction temperature can be varied to optimize the rate and selectivity. | Higher temperatures can increase reaction rates but may also lead to side reactions. |

Electrosynthesis and Electroreductive Alkylation of Carboxylic Acids

Electrosynthesis has emerged as a green and efficient alternative to conventional synthetic methods, utilizing electrons as traceless reagents. bohrium.comgre.ac.uk This approach is applicable to the synthesis and modification of aromatic carboxylic acids, including naphthalene-based structures. Electroreductive alkylation, in particular, offers a direct route to functionalized aromatic compounds from carboxylic acids. bohrium.comresearchgate.net

The electroreductive coupling of carboxylic acids with (hetero)arenes can be achieved using a titanium catalyst, providing a mild and efficient method for deoxygenative functionalization. bohrium.com This process avoids the harsh conditions and stoichiometric reductants often required in traditional Friedel-Crafts alkylations. bohrium.comresearchgate.net The reaction proceeds via the in-situ generation of a ketone intermediate, which then undergoes further reduction. bohrium.com

The Hofer-Moest reaction is another electrochemical pathway where the anodic oxidation of carboxylic acids can lead to the formation of carbocations, which can then be trapped by nucleophiles. nih.gov While challenging for some substrates, this non-Kolbe electrolysis method has been optimized for the synthesis of hindered ethers. nih.gov The choice of electrode material and reaction conditions is crucial for directing the reaction towards the desired product and minimizing side reactions like the Kolbe dimerization. gre.ac.ukgoogle.com

| Method | Description | Key Intermediates | Advantages |

|---|---|---|---|

| Electroreductive Alkylation | Titanium-catalyzed coupling of carboxylic acids with arenes. bohrium.com | Ketyl radical, alkylidene titanocene. bohrium.com | Mild conditions, high regioselectivity, broad substrate scope. bohrium.comresearchgate.net |

| Hofer-Moest Reaction (Non-Kolbe) | Anodic oxidation of carboxylates to form carbocations. nih.gov | Alkyl radicals, carbocations. nih.gov | Direct conversion of carboxylic acids to ethers, alcohols, or esters. nih.gov |

| Kolbe Electrolysis | Anodic decarboxylation of carboxylic acids to form radicals that dimerize. gre.ac.uknih.gov | Alkyl radicals. gre.ac.uk | Formation of C-C bonds. gre.ac.uk |

Stereoselective Synthetic Approaches to Analogues

The development of stereoselective synthetic routes to analogues of this compound is of significant interest, particularly for applications in pharmacology where enantiomeric purity is often critical. Chiral auxiliaries and catalysts are commonly employed to control the stereochemical outcome of reactions.

One approach involves the use of chiral stationary phases for the chromatographic separation of enantiomers. nih.gov For instance, naphthalene-based chiral strong cation exchangers have been developed for the resolution of basic drugs. nih.gov Another strategy is the esterification of a racemic carboxylic acid with a chiral alcohol, such as L-(-)-menthol, to form diastereomers that can be separated chromatographically. beilstein-journals.org This method has been successfully applied in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. beilstein-journals.org

Asymmetric synthesis can also be achieved using chiral phase-transfer catalysts. Catalysts derived from Cinchona alkaloids, for example, have been investigated for their selectivity and activity in asymmetric alkylation reactions. core.ac.uk The design of the catalyst, including the steric and electronic properties of its substituents, significantly influences the enantioselectivity of the reaction. core.ac.uk

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and developing new synthetic strategies. The formation of the target compound and its derivatives involves a variety of mechanistic pathways, including electrophilic aromatic substitution, nucleophilic substitution, and radical reactions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a key mechanism in the synthesis of substituted naphthalenes. masterorganicchemistry.comnptel.ac.in The reaction proceeds in two main steps: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comnumberanalytics.comlibretexts.org

In the synthesis of this compound, the introduction of the carboxylic acid group can be achieved through reactions like Friedel-Crafts acylation followed by oxidation, or direct carboxylation. nptel.ac.in The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the naphthalene ring. The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. numberanalytics.com The interplay of these directing effects is crucial in multi-step syntheses.

The generation of the electrophile is often facilitated by a catalyst. libretexts.orglibretexts.org For example, in Friedel-Crafts acylation, a Lewis acid like AlCl3 is used to generate a highly electrophilic acylium ion from an acyl chloride or anhydride (B1165640). nptel.ac.in

Nucleophilic Substitution Processes

Nucleophilic substitution reactions are also relevant in the synthesis and modification of this compound and its derivatives. rsc.org Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are activated by electron-withdrawing groups. juniperpublishers.comnih.gov The mechanism generally involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

While the naphthalene ring itself is electron-rich, the presence of substituents can modulate its reactivity towards nucleophiles. For instance, the methoxy group at the 5-position could potentially be substituted by other functional groups under specific conditions. The kinetics and mechanism of such substitutions are influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.org Studies on related systems have shown that a stronger nucleophile can lead to less bond cleavage in the transition state, while a better leaving group results in less bond formation. rsc.org

Radical Intermediates and Pathways in Formation

Radical intermediates play a significant role in several synthetic pathways leading to this compound and its derivatives, particularly in electrochemical methods. researchgate.netnih.gov In electrosynthesis, the anodic oxidation of carboxylates can lead to the formation of carboxyl radicals, which can then undergo decarboxylation to generate alkyl or aryl radicals. gre.ac.uknih.gov These radicals can then participate in a variety of reactions, including dimerization (Kolbe reaction) or further oxidation to carbocations (Hofer-Moest reaction). gre.ac.uknih.gov

Visible-light photoredox catalysis is another modern technique that utilizes radical intermediates. nih.govchemistryviews.org Carboxylic acids can be converted into acyl radical precursors through the transient formation of a reactive anhydride intermediate. nih.gov These acyl radicals can then undergo intramolecular hydroacylation of olefins to form cyclic ketones. chemistryviews.org The generation of radicals from carboxylic acids can also be achieved using silver catalysts in reactions like the Minisci reaction, where the resulting alkyl radical can functionalize heteroarenes. nih.gov

The phthalimide-N-oxyl (PINO) radical, generated electrochemically from N-hydroxyphthalimide (NHPI), can act as a hydrogen-atom-transfer (HAT) mediator for the selective benzylic oxidation of methylarenes. nih.gov This mediated electrolysis operates at lower anode potentials compared to direct electrolysis and exhibits improved substrate scope. nih.gov

Carboxylic Acid Activation Mechanisms

The conversion of this compound into derivatives such as esters, amides, or acid halides requires the activation of the carboxylic acid functional group. This activation is a necessary step because the hydroxyl (-OH) group of the carboxylic acid is a poor leaving group. The primary goal of activation is to convert the hydroxyl group into a moiety that can be easily displaced by a nucleophile. Several established mechanisms in organic chemistry are employed for this purpose, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution.

While specific studies detailing the activation mechanisms exclusively for this compound are not extensively documented, the compound is expected to follow the general, well-established pathways for carboxylic acid activation. These mechanisms are fundamental to the synthesis of its various derivatives.

Formation of Acyl Chlorides

One of the most common methods for activating a carboxylic acid is to convert it into a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are frequently used for this transformation. libretexts.orgchemguide.co.uk

The mechanism with thionyl chloride proceeds as follows:

The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. youtube.com

A chloride ion is expelled, and a proton is subsequently lost, forming a highly reactive acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into a much better leaving group. openstax.org

The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon of the intermediate. libretexts.orglibretexts.org

This nucleophilic attack leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. khanacademy.org

The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this an efficient and irreversible method for producing the acyl chloride of this compound. khanacademy.org This resulting acyl chloride is a versatile intermediate for synthesizing esters and amides.

Activation via Carbodiimides for Amide Synthesis

For the direct synthesis of amides from this compound and an amine, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a standard and mild procedure. cbijournal.com The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. khanacademy.org

The carbodiimide (B86325) activation mechanism involves these steps:

The carboxylic acid adds to one of the C=N double bonds of the carbodiimide (e.g., EDC).

This addition forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. nih.gov

The amine, acting as the nucleophile, attacks the carbonyl carbon of this activated intermediate.

The amide bond is formed, and the carbodiimide is released as a urea (B33335) byproduct (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration. khanacademy.org

Additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govresearchgate.net HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization, and then reacts with the amine to yield the desired amide. nih.gov

Fischer Esterification

The Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-controlled process. masterorganicchemistry.com

The mechanism involves the following key stages:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, while the carbonyl double bond is reformed.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

To favor the formation of the ester, the reaction equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Data Tables

Table 1: Summary of Carboxylic Acid Activation Mechanisms

| Activation Method | Reagent(s) | Reactive Intermediate | Typical Subsequent Reaction |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chlorosulfite | Nucleophilic acyl substitution with amines, alcohols, etc. |

| Carbodiimide Coupling | EDC, DCC (often with HOBt) | O-acylisourea | Amide formation |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated carbonyl | Ester formation |

Derivatization and Functionalization Strategies of 5 Methoxynaphthalene 1 Carboxylic Acid

Esterification Reactions and Derivatives

Esterification of 5-methoxynaphthalene-1-carboxylic acid is a fundamental derivatization technique to modify its polarity and reactivity. This can be achieved through several methods, each with its own advantages and specific applications.

Acid-Catalyzed Esterification (Fischer Type)

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction typically employs an excess of the alcohol or the removal of water to drive the reaction towards the ester product. masterorganicchemistry.com For the esterification of this compound, common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com

While specific reaction conditions for the Fischer esterification of this compound are not extensively detailed in readily available literature, the general principles of this reaction are well-established. The choice of alcohol can be varied to produce a range of esters with different alkyl or aryl groups, thereby modulating the compound's properties.

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | This compound, Alcohol (e.g., Methanol (B129727), Ethanol) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) |

| Solvent | Excess of the reactant alcohol |

| Temperature | Typically reflux |

| Reaction Time | Varies depending on reactants and catalyst |

Methylation Using Specific Reagents (e.g., Diazomethane)

Methylation of carboxylic acids offers a highly efficient route to their corresponding methyl esters. Diazomethane (B1218177) (CH₂) is a particularly effective reagent for this transformation, reacting rapidly and cleanly with carboxylic acids at room temperature to yield methyl esters with nitrogen gas as the only byproduct.

The reaction mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium ion and the carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion in an Sₙ2 reaction, leading to the formation of the methyl ester and the liberation of dinitrogen gas.

Due to the hazardous nature of diazomethane, which is both toxic and explosive, it is often generated in situ for immediate use. While this method provides high yields, its application is generally limited to small-scale syntheses due to safety concerns.

Formation of Carboxylic Acid Derivatives

Beyond esters, the carboxylic acid functionality of this compound can be converted into a variety of other important derivatives, including amides, anhydrides, and acyl halides. These derivatives serve as versatile intermediates for further synthetic transformations.

Amide Synthesis

Amides of this compound can be prepared through the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid.

Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction and suppress side reactions. nih.govlibretexts.orgchemistrysteps.com The carboxylic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.org

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Additive (Optional) | General Conditions |

| DCC | HOBt, DMAP | Anhydrous organic solvent (e.g., DCM, DMF), Room temperature |

| EDC | HOBt, DMAP | Anhydrous organic solvent (e.g., DCM, DMF), Room temperature |

Anhydride (B1165640) Formation

Symmetrical anhydrides of this compound can be synthesized through the dehydration of two equivalents of the carboxylic acid. This is typically achieved by heating the carboxylic acid, often in the presence of a strong dehydrating agent such as acetic anhydride or by using other reagents like trifluoroacetic anhydride. tcichemicals.com

Another approach involves the reaction of the carboxylate salt with an acyl halide, such as 5-methoxynaphthalene-1-carbonyl chloride. This method allows for the synthesis of both symmetrical and mixed anhydrides.

Acyl Halide Generation

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as important precursors for the synthesis of esters, amides, and anhydrides. The conversion of this compound to its corresponding acyl chloride can be accomplished using various halogenating agents.

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. libretexts.org The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. researchgate.net Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be employed. researchgate.net The resulting 5-methoxynaphthalene-1-carbonyl chloride is a versatile intermediate for a wide range of nucleophilic acyl substitution reactions. For instance, the synthesis of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides has been achieved by condensing the analogous 6-methoxy-2-naphthoyl chloride with various amines. patsnap.com

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Byproducts |

| Thionyl chloride (SOCl₂) | SO₂, HCl |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |

Modifications of the Naphthalene (B1677914) Moiety

The naphthalene core of this compound is a versatile scaffold for chemical modification. The presence of an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing carboxylic acid group (-COOH) influences the regioselectivity of substitution reactions on the aromatic rings. These modifications are crucial for synthesizing a variety of derivatives with tailored properties.

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the naphthalene ring, a critical step for creating intermediates for further functionalization, particularly in cross-coupling reactions. The positions of halogenation are dictated by the directing effects of the existing substituents.

Electrophilic aromatic bromination is a common modification. Reagents like N-Bromosuccinimide (NBS) are often used for the bromination of activated aromatic compounds under mild conditions. cambridgescholars.com For methoxynaphthalene systems, methods involving the in situ generation of bromine from hydrogen bromide and an oxidizing agent like hydrogen peroxide have been developed. google.com The reaction temperature is typically controlled between 20 to 90 °C to manage selectivity. google.com While direct halogenation of this compound is feasible, the directing effects of both the activating methoxy group and the deactivating carboxylic acid group can lead to a mixture of isomers.

A more advanced and regioselective strategy is decarboxylative halogenation. This method replaces the carboxylic acid group directly with a halogen atom. Recent developments have established unified catalytic methods using copper to convert (hetero)aryl carboxylic acids into a full range of aryl halides (F, Cl, Br, I). princeton.edu This approach leverages an aryl radical intermediate, which can then undergo either atom transfer to yield bromo- or iodoarenes or be captured by copper for subsequent reductive elimination to form chloro- or fluoroarenes. princeton.edu This technique provides a powerful alternative to traditional electrophilic substitution, offering a different pattern of substitution. nih.gov

Table 1: Halogenation Approaches for Naphthalene Systems

| Reaction Type | Typical Reagents | Key Features | Potential Product Type |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS); HBr/H₂O₂ | Substitutes hydrogen on the aromatic ring; regioselectivity is influenced by existing substituents. cambridgescholars.comgoogle.com | Bromo-5-methoxynaphthalene-1-carboxylic acid |

| Decarboxylative Halogenation | Cu catalyst, Oxidant, Halogen Source (e.g., N-Bromosuccinimide) | Replaces the -COOH group with a halogen; offers alternative regiochemistry. princeton.edu | 1-Bromo-5-methoxynaphthalene |

Carbon-carbon bond formation is fundamental to organic synthesis, allowing for the extension of molecular frameworks. sigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose and are widely used to synthesize complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.orgwikipedia.org These reactions typically require an organohalide or triflate as one of the coupling partners. Therefore, the halogenated derivatives of this compound, as discussed in the previous section, are key precursors.

Suzuki Coupling: The Suzuki reaction creates a C-C bond by coupling an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, a bromo-derivative of this compound could be coupled with an arylboronic acid to form a biaryl structure. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (which must first be activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Heck Coupling: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org For example, a patent describes the Heck coupling of 2-bromo-6-methoxynaphthalene (B28277) with crotonamide, catalyzed by PdCl₂ with a phosphine (B1218219) ligand and triethylamine (B128534) as the base, to produce 3-(6-methoxynaphthyl-2-)-crotonamide. google.com While this example uses a different isomer, the principle is directly applicable to derivatives of this compound. The presence of a carboxylic acid group on the substrate can even serve as a directing group to control the regioselectivity of the arylation. nih.govchemrxiv.org

Table 2: Palladium-Catalyzed Coupling Reactions

| Reaction | Required Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Halo-5-methoxynaphthalene-1-carboxylic acid | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl- or Vinyl-substituted naphthalene |

| Heck Reaction | Halo-5-methoxynaphthalene-1-carboxylic acid | Alkene | Pd(0) source (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkene-substituted naphthalene |

Structural Transformations of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for structural transformations, including reduction to an alcohol or complete removal via decarboxylation.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation. Due to the low electrophilicity of the carboxylate carbon, strong reducing agents are required.

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this conversion, readily reducing carboxylic acids to 1° alcohols. libretexts.orgchemistrysteps.comcommonorganicchemistry.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. The mechanism involves an initial deprotonation of the acid by the hydride, followed by coordination of aluminum to the carbonyl oxygen. chemistrysteps.com This is followed by two consecutive hydride transfers, proceeding through an aldehyde intermediate which is immediately reduced further to the alcohol, as aldehydes are more reactive than the starting carboxylic acid. libretexts.orgchemistrysteps.com

Borane (BH₃), often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent. commonorganicchemistry.com Borane is notable for its ability to selectively reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.com More recently, catalytic methods using earth-abundant metals have been developed. For example, manganese(I) carbonyl complexes can catalyze the hydrosilylation of carboxylic acids, which, after hydrolysis, yield the corresponding primary alcohols under mild conditions. nih.gov

The reduction of this compound would yield (5-methoxynaphthalen-1-yl)methanol.

Table 3: Reduction of Carboxylic Acid to Primary Alcohol

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) LiAlH₄ in THF; 2) H₃O⁺ workup | Highly reactive, non-selective, strong reducing agent. libretexts.orgcommonorganicchemistry.com |

| Borane-Tetrahydrofuran (BH₃-THF) | BH₃-THF in THF | Selectively reduces carboxylic acids in the presence of esters. commonorganicchemistry.com |

| Manganese(I) Catalysis | [MnBr(CO)₅], PhSiH₃ in solvent | Catalytic method using an earth-abundant metal under mild conditions. nih.gov |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While carboxylic acids with a β-carbonyl group undergo decarboxylation readily upon heating via a cyclic transition state, simple aromatic carboxylic acids are generally more stable and require more stringent conditions or a catalyst. masterorganicchemistry.com

The decarboxylation of aromatic carboxylic acids can be facilitated by transition metal catalysts. Copper-based catalysts, in particular, have been shown to be effective. For example, an inexpensive system generated from copper(I) oxide and 1,10-phenanthroline (B135089) can achieve smooth protodecarboxylation of various aromatic carboxylic acids under microwave irradiation. organic-chemistry.org Palladium is another effective metal. Research has shown that aryl-aliphatic acids can be decarboxylated at relatively low temperatures (e.g., 90 °C) on carbon-supported palladium nanoparticles, where the active phase is palladium hydride (α-PdHₓ). pnnl.gov The proposed mechanism involves the dissociation of the α-C-H bond on the palladium surface, followed by the cleavage of the C-COO bond. pnnl.gov For this compound, which lacks an α-hydrogen, the mechanism would likely proceed through the formation of an aryl-metal intermediate followed by protonolysis. The reaction is entropically favored due to the release of gaseous CO₂. rwth-aachen.de Successful decarboxylation of this compound results in the formation of 1-methoxynaphthalene (B125815).

Theoretical and Computational Chemistry Studies

Electronic Structure and Quantum Chemical Parameters

Quantum chemical calculations provide a detailed picture of the electronic distribution within the molecule, which is essential for understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. irjweb.com

For 5-methoxynaphthalene-1-carboxylic acid, the HOMO is expected to be primarily localized over the electron-rich naphthalene (B1677914) ring and the electron-donating methoxy (B1213986) group. The LUMO is anticipated to be distributed across the naphthalene system and the electron-withdrawing carboxylic acid group. This distribution indicates that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the carboxyl carbon.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | ~ -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| ΔE (Gap) | ~ 4.4 eV | HOMO-LUMO energy gap; indicates chemical reactivity and kinetic stability. |

Note: Values are illustrative, based on DFT calculations for similar aromatic systems. A large gap suggests high stability. elixirpublishers.comnih.gov

In this compound, significant delocalization is expected from the lone pairs (LP) of the oxygen atoms into the antibonding (π) orbitals of the aromatic ring. This hyperconjugation stabilizes the molecule.

Table 3: Major NBO Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type and Significance |

| LP (O) of -OCH₃ | π (C5-C10) | High | Delocalization of methoxy lone pair into the aromatic ring, enhancing electron density. |

| LP (O) of C=O | π* (C1-C2) | Moderate | Resonance interaction between the carbonyl group and the naphthalene ring. |

| π (C2-C3) | π* (C1-C(OOH)) | Moderate | Conjugation within the π-system of the naphthalene ring and the carboxyl group. |

Note: LP denotes a lone pair orbital. E(2) is the stabilization energy, indicating the strength of the delocalization interaction. Higher E(2) values signify stronger interactions. elixirpublishers.comresearchgate.net

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-poor regions. researchgate.net

The MEPS of this compound would show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl group (C=O) and the methoxy group (-OCH₃). elixirpublishers.comias.ac.in

Positive Potential (Blue): This electron-poor region is susceptible to nucleophilic attack. The most positive potential is expected to be located on the acidic hydrogen atom of the carboxylic acid's hydroxyl group (-OH). elixirpublishers.com

Neutral/Near-Neutral Potential (Green): The carbon framework of the naphthalene ring would exhibit a more neutral potential, though the π-electron clouds above and below the ring would create a region of mild negative potential.

This map provides a clear, intuitive guide to the molecule's reactive sites, corroborating the insights gained from FMO and NBO analyses.

Compound Index

| Compound Name |

| This compound |

| 1,5-dimethoxynaphthalene |

| 1-hydroxynaphthalene-2-carboxylic acid |

Energetic and Thermodynamic Properties

Computational methods are instrumental in determining the energetic and thermodynamic properties of molecules like this compound, providing data that is crucial for understanding its stability and reactivity.

High-level quantum chemical calculations, such as the Gaussian-n (G3, G4) theories or composite methods like CBS-QB3, are commonly used to accurately predict enthalpies of formation for organic molecules. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy.

For a related compound, 1-methoxynaphthalene (B125815), a combined experimental and computational study has been conducted to determine its standard molar enthalpy of formation in the gaseous phase. Such studies serve as a benchmark for the computational methodologies that can be applied to this compound. The presence of the carboxylic acid group at the 1-position is expected to significantly influence the enthalpy of formation due to the introduction of additional C-C, C=O, and O-H bonds, as well as potential intramolecular interactions.

A typical computational workflow to determine the standard molar enthalpy of formation for this compound would involve:

Geometry Optimization: The molecule's 3D structure is optimized using a reliable method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

Vibrational Frequency Calculation: These calculations are performed at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculation: A more accurate single-point energy is calculated using a higher level of theory or a larger basis set.

Atomization Energy Calculation: The energy required to break the molecule into its constituent atoms is calculated.

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived using the calculated atomization energy and the known experimental enthalpies of formation of the individual atoms.

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. DFT calculations are frequently employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For instance, the oxidation or reduction of this compound can be modeled computationally. By calculating the energies of the reactants, proposed intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the reaction's feasibility (thermodynamics) and rate (kinetics).

The characterization of a transition state is a critical aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Computationally, a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated from the reaction energy profile. This information is vital for predicting reaction rates and understanding how factors like substituents or catalysts might influence the reaction pathway. For this compound, computational studies could explore, for example, the mechanism of electrophilic aromatic substitution, providing insights into the regioselectivity of such reactions.

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict and interpret various types of molecular spectra. These predictions are invaluable for confirming molecular structures and understanding the relationship between structure and spectroscopic properties.

Computational vibrational spectroscopy is a mature field that allows for the accurate prediction of FT-IR and FT-Raman spectra. DFT calculations, particularly with hybrid functionals like B3LYP and a variety of basis sets, have been shown to provide excellent agreement with experimental vibrational spectra for many organic molecules, including naphthalene derivatives.

A computational study on the related molecule 1-methoxynaphthalene has demonstrated the utility of DFT in assigning vibrational modes. niscpr.res.in A similar approach can be applied to this compound. The process typically involves:

Geometry Optimization: Obtaining the equilibrium geometry of the molecule.

Frequency Calculation: Calculating the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The analysis of the calculated vibrational modes allows for a detailed assignment of the peaks observed in the experimental spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid group, the C=O stretch, the C-O stretches of the methoxy and carboxylic acid groups, and various aromatic C-H and C-C stretching and bending modes. The table below provides a hypothetical correlation of key vibrational modes based on known ranges for similar functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Predicted Intensity/Activity |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | Strong (IR) |

| C-H stretch (aromatic) | 3000-3100 | Medium (IR), Strong (Raman) |

| C-H stretch (methoxy) | 2850-2960 | Medium (IR), Medium (Raman) |

| C=O stretch (carboxylic acid) | 1680-1710 | Very Strong (IR) |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong (IR & Raman) |

| C-O stretch (methoxy, aryl-O) | 1230-1270 | Strong (IR) |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong (IR) |

| O-H bend (in-plane) | 1395-1440 | Medium (IR) |

| O-H bend (out-of-plane) | 920-950 | Broad, Medium (IR) |

The prediction of NMR chemical shifts is another area where computational chemistry provides significant insights. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived.

By calculating the ¹H and ¹³C NMR spectra of this compound, one can aid in the assignment of experimental spectra and confirm the molecular structure. The accuracy of the calculated chemical shifts depends on the level of theory, the basis set, and whether solvent effects are included in the calculation.

For this compound, key features in the predicted ¹H NMR spectrum would include a singlet for the methoxy protons, a set of signals for the aromatic protons, and a downfield signal for the acidic proton of the carboxylic acid group. In the ¹³C NMR spectrum, characteristic signals would be expected for the carbonyl carbon, the methoxy carbon, and the aromatic carbons. The table below presents expected chemical shift ranges for the key atoms in this compound.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-13 | 165-185 |

| Aromatic (Ar-H) | 7.0-8.5 | 110-140 |

| Methoxy (-OCH₃) | 3.8-4.0 | 55-65 |

Advanced Theoretical Methodologies

Beyond standard DFT calculations, more advanced theoretical methodologies can be applied to study the intricate properties of this compound. These methods can provide a more accurate description of electron correlation, excited states, and complex molecular environments.

Multireference Methods: For studying excited states and photochemical processes, methods like the Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., CASPT2) are more appropriate than single-reference methods like DFT. These methods are particularly useful for molecules with significant electronic delocalization, such as naphthalene derivatives, and can accurately describe the electronic transitions that give rise to their UV-Vis spectra.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): To study the behavior of this compound in a complex environment, such as in solution or interacting with a biological macromolecule, QM/MM methods can be employed. In this approach, the region of interest (the solute) is treated with a high-level QM method, while the surrounding environment (the solvent or protein) is treated with a more computationally efficient MM force field. This allows for the inclusion of environmental effects on the molecule's properties and reactivity. A specific implementation of this is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. gaussian.com

Ab Initio Molecular Dynamics (AIMD): AIMD simulations allow for the study of the dynamic behavior of a molecule over time, with the forces on the atoms being calculated "on the fly" using a quantum mechanical method. This approach can be used to investigate dynamic processes such as conformational changes, proton transfer, and reaction dynamics in solution, providing a more realistic picture than static calculations. For example, AIMD could be used to study the deprotonation dynamics of the carboxylic acid group in water. amazonaws.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are instrumental in predicting its geometry, vibrational frequencies, and electronic properties.

Detailed research findings from studies on closely related naphthalene derivatives demonstrate the utility of DFT. For instance, calculations are often performed using the B3LYP functional combined with various basis sets, such as 6-31G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. nih.govelixirpublishers.com Such studies allow for the optimization of the molecular structure, predicting bond lengths and angles.

DFT is also applied to analyze the influence of substituents on the naphthalene core. For this compound, calculations can elucidate how the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) affect the charge distribution across the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT is used to predict vibrational spectra (FT-IR and FT-Raman). nih.gov By calculating the harmonic frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes. elixirpublishers.com Other applications include Natural Bond Orbital (NBO) analysis to study intramolecular interactions and charge delocalization, as well as Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.govresearchgate.net

| DFT Application | Typical Functional/Basis Set | Information Gained | Relevance to this compound |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Provides the lowest energy structure, bond lengths, and angles. | Predicts the most stable 3D conformation of the molecule. |

| Vibrational Frequency Analysis | B3LYP/6-311+G(d) | Calculates theoretical IR and Raman spectra for peak assignment. elixirpublishers.com | Aids in the interpretation of experimental spectroscopic data. |

| Natural Bond Orbital (NBO) Analysis | B3LYP/cc-pVDZ | Investigates charge distribution, hybridization, and intramolecular hydrogen bonding. nih.govelixirpublishers.com | Quantifies the electronic influence of the methoxy and carboxylic acid groups. |

| Frontier Molecular Orbital (FMO) Analysis | M06-2X/6-311+G(d) | Determines HOMO-LUMO energy gap, ionization potential, and electron affinity. researchgate.net | Predicts chemical reactivity and sites for electronic excitation. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G(d,p) | Maps electron density to identify electrophilic and nucleophilic sites. nih.gov | Visualizes reactive centers on the molecule for predicting interaction sites. |

Ab Initio Calculations

Ab initio (from first principles) calculations are another class of quantum chemistry methods that rely on solving the Schrödinger equation without using empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results.

For molecules like this compound, ab initio calculations are particularly useful for studying conformational isomerism. A study on the related compound 1-methoxynaphthalene used ab initio methods (HF, MP2//HF) to identify and characterize two rotational isomers (rotamers). manipal.edu The calculations determined that in addition to a stable planar conformation, a second, higher-energy conformer exists where the methoxy group is oriented perpendicular to the naphthalene ring. manipal.edu

Applying this approach to this compound would involve mapping the potential energy surface as a function of the torsion angles of the methoxy and carboxylic acid groups. This would reveal the energy barriers to rotation and identify all stable and metastable conformers. Such information is critical for understanding the molecule's flexibility and the population of different conformers at various temperatures, which can influence its chemical and biological activity.

| Ab Initio Method | Key Features | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | A mean-field approach that does not fully account for electron correlation. | Provides a good starting point for geometry optimization and wave function analysis. manipal.edu |

| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation effects, offering higher accuracy than HF. | Calculates more accurate energies for different isomers and transition states. manipal.edu |

| Configuration Interaction (CI) / Coupled Cluster (CC) | Highly accurate methods that provide a more complete treatment of electron correlation. | Used for high-accuracy benchmark calculations of energy and molecular properties. |

Molecular Dynamics Simulations of Molecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior and interactions in various environments.

While specific MD studies on this compound are not prevalent, research on naphthalene and its derivatives illustrates the potential applications. researchgate.net MD simulations can be used to investigate the behavior of the molecule in solution, predicting its solvation properties, diffusion, and aggregation tendencies. For example, simulations could model how this compound molecules interact with each other and with solvent molecules like water, revealing tendencies to form dimers or larger clusters through hydrogen bonding and π–π stacking.

MD simulations are also invaluable for studying the interaction of small molecules with larger biological targets. nih.gov If this compound were being investigated as a ligand for a protein, MD simulations could model the binding process, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. frontiersin.org Other advanced MD applications include studying the adsorption of naphthalene derivatives onto surfaces or predicting crystal growth patterns from solution. mdpi.comarxiv.org Born-Oppenheimer Molecular Dynamics (BOMD) simulations, which combine classical nuclear motion with quantum mechanical electronic structure calculations, can be used to rationalize the dynamic behavior of weakly bound complexes, such as the interaction of water molecules with the naphthalene surface. nih.gov

| Simulation Type | System Studied | Key Insights |

|---|---|---|

| All-Atom MD in Solution | Molecule in a solvent box (e.g., water, ethanol). | Solvation free energy, diffusion coefficient, aggregation behavior, dimer formation. nih.gov |

| MD of Crystal Growth | Supersaturated solution with a crystal seed. | Prediction of steady-state crystal shape and face-specific growth mechanisms. arxiv.org |

| MD of Surface Adsorption | Molecule near a surface (e.g., clay, graphene). | Interaction energies, distribution on the surface, mobility. mdpi.com |

| Ligand-Protein Docking & MD | Molecule interacting with a biological macromolecule. | Binding affinity, stability of the complex, conformational changes, key interactions. nih.gov |

Advanced Analytical Methodologies in Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and crystalline form of 5-methoxynaphthalene-1-carboxylic acid.

Single Crystal X-ray Diffraction: For analogous compounds like 1-naphthoic acid and 2-naphthoic acid, single-crystal XRD has been used to redetermine their structures and investigate the disorder of the carboxylic acid groups. nih.gov In these structures, the acid molecules typically form cyclic dimers through hydrogen bonding between the carboxylic acid moieties. nih.gov It is expected that this compound would also exhibit such dimeric structures in the solid state, influenced by the electronic effects of the methoxy (B1213986) group. The precise bond lengths and angles, as well as the planarity of the naphthalene (B1677914) ring system, would be definitively established through single-crystal analysis.

Powder X-ray Diffraction (PXRD): PXRD is essential for analyzing polycrystalline samples, providing a characteristic "fingerprint" of a specific crystalline form. americanpharmaceuticalreview.com This technique is invaluable for identifying different polymorphs, which may have distinct physical properties. A typical PXRD pattern displays diffraction intensity as a function of the diffraction angle (2θ). For a new crystalline form of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, PXRD was used to confirm its unique solid-state structure. nih.gov A hypothetical PXRD pattern for this compound would consist of a series of peaks at specific 2θ values, the positions and intensities of which are determined by the crystal lattice.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a single-crystal XRD study of a methoxynaphthalene carboxylic acid derivative.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 15.4 |

| β (°) | 95.5 |

| Volume (ų) | 805 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.67 |

| R-factor | 0.045 |

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound and for the structural elucidation of its derivatives through fragmentation analysis. The exact mass of the molecular ion provides a highly accurate molecular formula.

For this compound (C₁₂H₁₀O₃), the calculated monoisotopic mass is 202.06299 Da. researchgate.net HRMS techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can confirm this mass with high precision, typically within a few parts per million (ppm).

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented to produce a characteristic pattern that aids in structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). nih.gov For this compound, key fragmentation patterns would involve these losses, as well as cleavages related to the methoxy group and the naphthalene ring system.

Below is a table of expected high-resolution mass fragments for this compound.

| Fragment Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₁O₃⁺ | 203.07027 |

| [M-H]⁻ | C₁₂H₉O₃⁻ | 201.05572 |

| [M-H₂O-H]⁻ | C₁₂H₇O₂⁻ | 183.04515 |

| [M-COOH]⁻ | C₁₁H₉O⁻ | 157.06590 |

| [M-CH₃-CO-H]⁻ | C₁₀H₅O⁻ | 141.03459 |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the purification and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Due to the presence of a chromophore in the naphthalene ring system, UV detection is a suitable method. For related naphthoic acids, absorption maxima are observed in the UV region, which can be used for detection. psu.edu

For enhanced sensitivity and selectivity, especially in complex matrices, derivatization of the carboxylic acid group is often employed. jmchemsci.com Derivatization can introduce a fluorescent tag, allowing for highly sensitive fluorescence detection. Common derivatizing agents for carboxylic acids include reagents that form esters with highly fluorescent moieties. gcms.cz For instance, 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) can be used as a fluorescent labeling reagent for carboxylic acids, enabling their determination at very low concentrations. gcms.cz

Another strategy involves derivatization to improve ionization efficiency for mass spectrometric detection. Reagents that introduce a permanently charged group can enhance the signal in ESI-MS.

The table below illustrates a typical HPLC method for the analysis of a derivatized naphthoic acid.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (e.g., Ex: 298 nm, Em: 456 nm) |

| Injection Volume | 10 µL |

| Retention Time | Analyte-dependent |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile functional group. nih.gov

Silylation: A common derivatization method is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ester is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. nih.gov

Esterification: Another approach is the formation of a methyl ester, for example, by reaction with diazomethane (B1218177) or methanol (B129727) in the presence of an acid catalyst. nih.gov These methyl esters are also suitable for GC-MS analysis.

The mass spectrometer detector provides both quantitative data and mass spectra of the eluting derivatives. The fragmentation patterns of these derivatives in the mass spectrometer can be used to confirm their identity.

The following table outlines typical GC-MS conditions for the analysis of a silylated carboxylic acid derivative.

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Structural Elucidation Approaches for Derivatives

The synthesis of derivatives of this compound, such as amides or esters, requires thorough structural elucidation to confirm that the desired transformation has occurred. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For a derivative, changes in the chemical shifts of protons and carbons near the reaction site provide clear evidence of the transformation. For example, in the formation of an amide, the broad signal of the carboxylic acid proton in the ¹H NMR spectrum would disappear, and new signals corresponding to the amide protons would appear. Similarly, the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum would shift to a value characteristic of an amide carbonyl.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of a derivative is confirmed by the disappearance of the characteristic broad O-H stretch of the carboxylic acid and the appearance of new bands corresponding to the functional group of the derivative (e.g., N-H stretches for an amide).

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the new derivative. The fragmentation pattern will also be different from the parent acid, providing further structural information.

A combination of these techniques allows for the unambiguous structural determination of derivatives of this compound, which is essential for understanding their chemical and biological properties.

Quantitative Analysis Techniques

The accurate quantification of this compound is essential for purity assessment in synthesis, quality control, and various research applications. A range of advanced analytical methodologies can be employed for this purpose, with chromatographic and spectroscopic techniques being the most prominent. These methods offer high sensitivity, selectivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile organic compounds like this compound. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, is typically the method of choice. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of an acid like formic acid to ensure the carboxylic acid group remains protonated, provides effective separation and good peak shape. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system exhibits strong chromophoric properties. bas.bg Quantification is performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in an unknown sample. nih.gov

Interactive Table 1: Representative HPLC-UV Method Parameters for Quantification

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) rsc.org |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient Elution) rsc.org |

| Flow Rate | 0.8 - 1.5 mL/min rsc.orgbas.bg |

| Detection Wavelength (λmax) | ~230 nm and ~290 nm (based on naphthalene chromophore) |

| Injection Volume | 20 µL bas.bg |

| Column Temperature | 30 °C bas.bg |

| Linearity (R²) | > 0.999 nih.gov |

| Limit of Quantification (LOQ) | Typically in the low µg/mL to ng/mL range bas.bg |

Spectroscopic Methods

Spectroscopic techniques provide alternative and complementary approaches for quantification.

UV-Visible Spectroscopy: This technique is based on the principle of light absorption by the analyte in a solution. The naphthalene structure of this compound results in characteristic absorption maxima in the UV region. ijpsjournal.comscholarsresearchlibrary.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While less selective than HPLC, it is a rapid and economical method for quantifying the pure compound in a simple matrix. ijpsjournal.com

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary analytical method that can determine the concentration of a substance without the need for a specific reference standard of the same compound. govst.edu For this compound, the sharp singlet signal from the methoxy (-OCH₃) protons can be integrated and compared to the integral of a known amount of a certified internal standard that does not have overlapping signals. govst.eduunivr.it This provides a direct and highly accurate measure of purity or concentration.

Interactive Table 2: Spectroscopic Data for Quantitative Analysis

| Technique | Parameter | Expected Value / Suitable Compound |

| UV-Visible Spectroscopy | Wavelength of Max. Absorbance (λmax) | ~230-240 nm and ~280-300 nm ijpsjournal.com |

| Quantitative ¹H-NMR | Characteristic Proton Signal | Methoxy group (-OCH₃) singlet |

| Quantitative ¹H-NMR | Expected Chemical Shift (δ) | ~3.8–4.0 ppm |

| Quantitative ¹H-NMR | Suitable Internal Standard | Maleic acid or 1,4-dinitrobene govst.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For highly sensitive and selective quantification, especially in complex matrices, HPLC can be coupled with a mass spectrometer. researchgate.netenv.go.jp LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov Using an electrospray ionization (ESI) source, this compound can be readily ionized, typically forming the deprotonated molecule [M-H]⁻ in negative ion mode. The mass spectrometer can then be set to monitor this specific mass-to-charge ratio (m/z), a technique known as selected ion monitoring (SIM), which provides excellent selectivity and low detection limits.

Interactive Table 3: Representative Mass Spectrometry Parameters

| Parameter | Value/Mode |

| Ionization Technique | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Molecular Formula | C₁₂H₁₀O₃ nih.gov |

| Molecular Weight | 202.21 g/mol nih.gov |

| Parent Ion [M-H]⁻ | m/z 201.05 |

Applications in Materials Science and Engineering

Development of Fluorescent Probes and Imaging Agents from Derivatives

The inherent fluorescence of the naphthalene (B1677914) nucleus makes it an excellent scaffold for the development of fluorescent probes and imaging agents. mdpi.com Derivatives of 5-methoxynaphthalene-1-carboxylic acid are utilized in this field, where the naphthalene moiety acts as the fluorophore, the core component that emits light. sci-hub.se The carboxylic acid group provides a crucial reactive site for covalently attaching so-called "recognition groups." sci-hub.se These appended molecules are designed to selectively bind to specific analytes, such as metal ions or biologically relevant molecules.